n-Pentyl-2,2,3,3,4,4,5,5,5-d9 Alcohol n-Pentyl-2,2,3,3,4,4,5,5,5-d9 Alcohol
Brand Name: Vulcanchem
CAS No.: 148587-12-6
VCID: VC0176701
InChI: InChI=1S/C5H12O/c1-2-3-4-5-6/h6H,2-5H2,1H3/i1D,2D2,3D2,4D2,5D2
SMILES: CCCCCO
Molecular Formula: C5H3D9O
Molecular Weight: 97.203636

n-Pentyl-2,2,3,3,4,4,5,5,5-d9 Alcohol

CAS No.: 148587-12-6

Cat. No.: VC0176701

Molecular Formula: C5H3D9O

Molecular Weight: 97.203636

* For research use only. Not for human or veterinary use.

n-Pentyl-2,2,3,3,4,4,5,5,5-d9 Alcohol - 148587-12-6

Specification

CAS No. 148587-12-6
Molecular Formula C5H3D9O
Molecular Weight 97.203636
IUPAC Name 1,1,2,2,3,3,4,4,5-nonadeuteriopentan-1-ol
Standard InChI InChI=1S/C5H12O/c1-2-3-4-5-6/h6H,2-5H2,1H3/i1D,2D2,3D2,4D2,5D2
SMILES CCCCCO

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

n-Pentyl-2,2,3,3,4,4,5,5,5-d9 Alcohol is systematically named 1,1,2,2,3,3,4,4,5-nonadeuteriopentan-1-ol, reflecting the substitution pattern of deuterium atoms. Key identifiers include:

PropertyValue
CAS Registry Number148587-12-6
Molecular FormulaC5H3D9O
Molecular Weight97.20 g/mol
SMILES[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CO
InChI KeyAMQJEAYHLZJPGS-LOFGRQECSA-N
Isotopic Purity≥98 atom % D
Boiling Point~137–140°C (estimated)
Density0.89–0.91 g/cm³ (approximate)

The deuterium substitution significantly lowers the vibrational frequencies of C–D bonds compared to C–H bonds, which is critical for minimizing interference in mass spectrometric analyses .

Spectroscopic Data

  • NMR: Deuterium incorporation eliminates signals for protons at positions 2–5, simplifying spectral interpretation. The remaining –CH2OH group exhibits a triplet near δ 3.6 ppm (¹H NMR) and a corresponding ¹³C signal at δ 62 ppm .

  • IR: Stretching vibrations for O–H (3300 cm⁻¹) and C–D (2100–2200 cm⁻¹) are dominant .

  • Mass Spectrometry: The molecular ion ([M]+) appears at m/z 97.20, with fragmentation patterns distinct from non-deuterated 1-pentanol, aiding in differentiation .

SupplierPurityPackagingPrice Range (5 mg)
LGC Standards98 atom % DNeat$450–$600
Toronto Research Chemicals98% chemical purity5–10 mg vials$300–$500
CymitQuimica≥95%Liquid€94–€119

Products are classified as "for research use only," with handling restrictions due to flammability (flash point: ~11°C) .

Applications in Analytical Chemistry

Isotope Dilution Mass Spectrometry (IDMS)

This compound serves as a stable isotope-labeled internal standard (SIL-IS) for quantifying trace analytes in complex matrices. For example:

  • Food Safety: Quantification of dihydroxybenzenes in coffee beverages with limits of detection (LOD) as low as 9 nmol/L .

  • Environmental Analysis: Measurement of alkylphenols in wastewater using liquid chromatography-tandem MS (LC-MS/MS), achieving recovery rates of 97–103% .

  • Clinical Toxicology: Hepcidin-25 quantification in serum with a dynamic range of 0.5–40 µg/L, addressing challenges posed by matrix effects .

Metabolic Studies

Deuterated alcohols are utilized in kinetic isotope effect (KIE) studies to probe enzymatic mechanisms. For instance, the metabolism of n-pentanol-d9 by alcohol dehydrogenase exhibits a KIE of 2.5–3.0, indicating rate-limiting hydrogen transfer .

Analytical Methodologies

Sample Preparation

  • Liquid-Liquid Extraction (LLE): Ethyl acetate/diethyl ether mixtures efficiently isolate the compound from aqueous matrices .

  • Solid-Phase Extraction (SPE): Phenylboronic acid cartridges selectively retain dihydroxybenzenes, with deuterated internal standards correcting for recovery losses .

Chromatographic Conditions

ParameterValue
ColumnC18 (50 × 2.1 mm, 2.6 µm)
Mobile PhaseMethanol/water (70:30, v/v)
Flow Rate0.3 mL/min
Retention Time4.2 min
Ionization ModeElectrospray (ESI+)
MRM Transitions97.20 → 45.1 (quantifier), 97.20 → 59.1 (qualifier)

These parameters ensure baseline separation from non-deuterated analogs and matrix interferences .

Research Frontiers

Environmental Fate Studies

Recent work explores the photodegradation kinetics of deuterated alcohols in aquatic systems. Under UV irradiation, n-pentyl-d9 alcohol exhibits a half-life of 12–15 hours, compared to 8–10 hours for the non-deuterated form, due to isotopic mass effects .

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